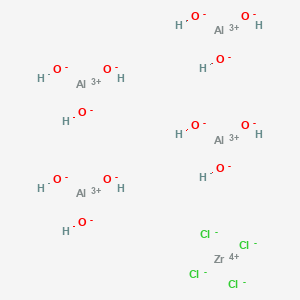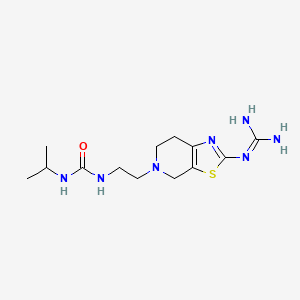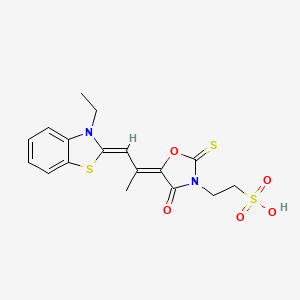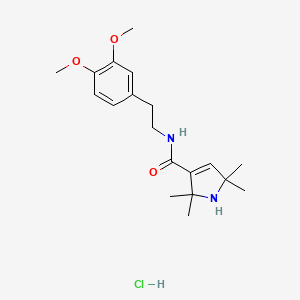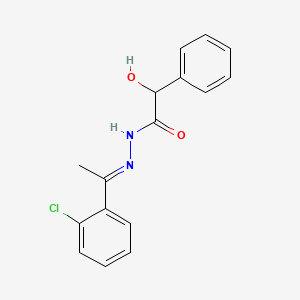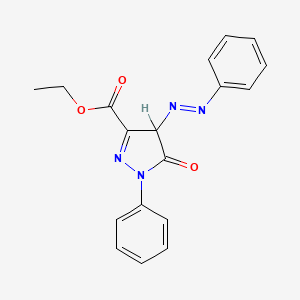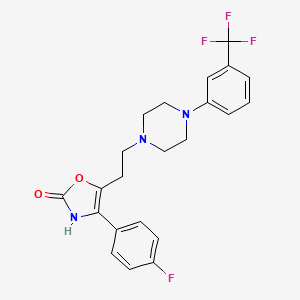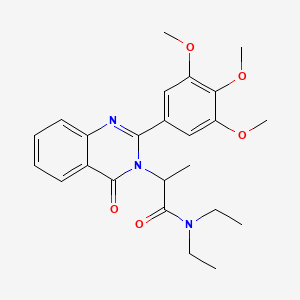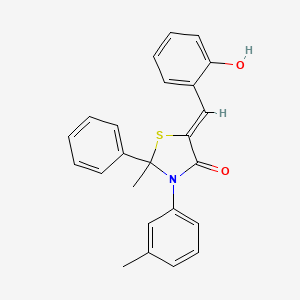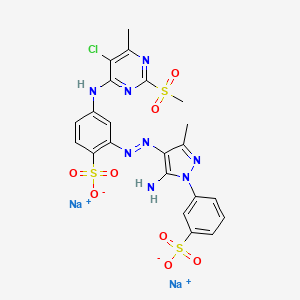
2-((5-Amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)benzenesulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 280-405-9, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. It is commonly referred to as melamine. This compound is widely used in various industrial applications due to its unique chemical properties, including its high nitrogen content and thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Melamine is typically synthesized from urea through a series of chemical reactions. The process involves heating urea at high temperatures (around 350°C) in the presence of a catalyst, such as alumina or silica. The reaction proceeds through the formation of biuret and cyanuric acid intermediates, which eventually decompose to form melamine.
Industrial Production Methods
In industrial settings, melamine is produced using the high-pressure process, which involves the following steps:
Urea Decomposition: Urea is decomposed into ammonia and isocyanic acid at high temperatures.
Cyclization: The isocyanic acid undergoes cyclization to form cyanuric acid.
Ammonolysis: Cyanuric acid reacts with ammonia to produce melamine.
Análisis De Reacciones Químicas
Types of Reactions
Melamine undergoes various chemical reactions, including:
Condensation Reactions: Melamine can react with formaldehyde to form melamine-formaldehyde resins, which are widely used in the production of laminates, adhesives, and coatings.
Hydrolysis: Under acidic or basic conditions, melamine can hydrolyze to form cyanuric acid and ammonia.
Oxidation: Melamine can be oxidized to form melam, melem, and melon, which are higher-order oligomers of melamine.
Common Reagents and Conditions
Formaldehyde: Used in condensation reactions to form resins.
Acids and Bases: Used in hydrolysis reactions to break down melamine into cyanuric acid and ammonia.
Oxidizing Agents: Used in oxidation reactions to form higher-order oligomers.
Major Products Formed
Melamine-Formaldehyde Resins: Used in laminates, adhesives, and coatings.
Cyanuric Acid: Formed during hydrolysis.
Higher-Order Oligomers: Formed during oxidation.
Aplicaciones Científicas De Investigación
Melamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various polymers and resins.
Biology: Studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of laminates, adhesives, coatings, and flame retardants.
Mecanismo De Acción
Melamine exerts its effects through various molecular targets and pathways. In biological systems, melamine can interfere with metabolic processes by forming insoluble complexes with cyanuric acid, leading to the formation of kidney stones and renal failure. In industrial applications, melamine’s high nitrogen content and thermal stability make it an effective flame retardant and a key component in the production of durable resins and polymers.
Comparación Con Compuestos Similares
Similar Compounds
Cyanuric Acid: A triazine compound that is structurally similar to melamine and is often formed as a byproduct of melamine hydrolysis.
Biuret: An intermediate in the synthesis of melamine from urea.
Melam, Melem, and Melon: Higher-order oligomers of melamine formed during oxidation reactions.
Uniqueness of Melamine
Melamine is unique due to its high nitrogen content, which makes it an effective flame retardant and a valuable component in the production of resins and polymers. Its thermal stability and ability to form durable materials further distinguish it from other triazine compounds.
Propiedades
Número CAS |
83399-92-2 |
|---|---|
Fórmula molecular |
C22H19ClN8Na2O8S3 |
Peso molecular |
701.1 g/mol |
Nombre IUPAC |
disodium;2-[[5-amino-3-methyl-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-4-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C22H21ClN8O8S3.2Na/c1-11-18(23)21(27-22(25-11)40(3,32)33)26-13-7-8-17(42(37,38)39)16(9-13)28-29-19-12(2)30-31(20(19)24)14-5-4-6-15(10-14)41(34,35)36;;/h4-10H,24H2,1-3H3,(H,25,26,27)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
Clave InChI |
NRLNNDNGHIBWEA-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C(N(N=C3C)C4=CC(=CC=C4)S(=O)(=O)[O-])N)Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



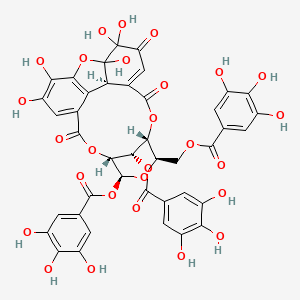
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
